Hexasodium benzenehexathiolate

描述

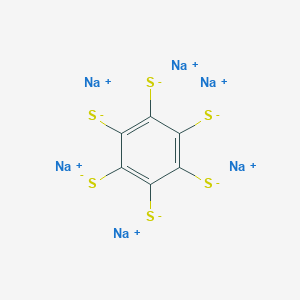

Hexasodium benzenehexathiolate is an organosulfur compound with the molecular formula C₆H₆Na₆S₆. It is a coordination compound where a benzene ring is bonded to six thiolate groups, each of which is coordinated to a sodium ion. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

Hexasodium benzenehexathiolate can be synthesized through the reaction of benzenehexathiol with sodium hydroxide. The reaction typically involves dissolving benzenehexathiol in a suitable solvent, such as ethanol, and then adding an excess of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other suitable methods to obtain the desired purity.

化学反应分析

Types of Reactions

Hexasodium benzenehexathiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.

Reduction: It can be reduced to form thiols or other reduced sulfur species.

Substitution: The thiolate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in an inert atmosphere to prevent oxidation.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Disulfides, sulfoxides, and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

Chemical Applications

Coordination Chemistry : Hexasodium benzenehexathiolate serves as a multidentate ligand in coordination chemistry, forming stable complexes with transition metals. This property is essential for synthesizing metal-organic frameworks (MOFs) and coordination polymers.

| Metal Ion | Complex Type | Application |

|---|---|---|

| Nickel | Coordination Nanosheets | Electrocatalysis, energy storage |

| Copper | Conductive Polymers | Electronic devices |

Synthesis of Metal-Organic Frameworks (MOFs) : The compound is utilized as a building block for MOFs, which exhibit high electrical conductivity and unique electronic properties. The thiolate groups coordinate with metal ions to form extended networks critical for various applications in electronics and catalysis .

Biological Applications

Antimicrobial Properties : Research indicates that this compound demonstrates effectiveness against resistant bacterial strains, positioning it as a potential antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes through its thiolate groups.

Anticancer Research : The compound is under investigation for its anticancer properties, particularly in targeting specific cancer cell lines. Studies are exploring how its coordination with metal ions can enhance therapeutic efficacy .

Medical Applications

Drug Delivery Systems : this compound is being explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property allows for controlled release and targeted delivery of drugs within the body.

Industrial Applications

Electrochromic Devices : The compound is used in the development of advanced materials such as electrochromic devices, which change color in response to an electric current. Its coordination properties are crucial for enhancing the performance of these devices .

Sensors : this compound plays a role in the fabrication of sensors that detect environmental pollutants or biological markers, leveraging its chemical reactivity and coordination capabilities .

Case Study 1: Electrocatalytic Properties

A study investigated the electrocatalytic activity of this compound-based nanosheets in hydrogen evolution reactions (HER). The research found that these nanosheets exhibited superior performance compared to traditional catalysts due to their enhanced electrical conductivity and structural integrity .

Case Study 2: Coordination Nanosheets

Research on heterometallic benzenehexathiolato coordination nanosheets demonstrated improved crystallinity and electrical conductivity when mixed metal ions (nickel and copper) were used. This advancement opens pathways for practical applications in electronic devices and energy storage systems .

作用机制

The mechanism of action of hexasodium benzenehexathiolate primarily involves its ability to act as a multidentate ligand. The six sulfur atoms readily donate electron pairs to metal ions, forming strong coordination bonds. This property allows it to form stable complexes with various metal ions, which can then participate in catalytic or biological processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved.

相似化合物的比较

Hexasodium benzenehexathiolate is unique due to its hexathiolate structure and the ability to form stable complexes with multiple metal ions. Similar compounds include:

Benzenehexathiol: The parent compound with six thiol groups.

Hexasodium benzenehexasulfonate: A similar compound where the thiolate groups are replaced with sulfonate groups.

Hexasodium benzenehexacarboxylate: A compound with carboxylate groups instead of thiolate groups.

These compounds share some chemical properties but differ in their reactivity and applications due to the different functional groups attached to the benzene ring.

生物活性

Hexasodium benzenehexathiolate (C6Na6S6) is an organosulfur compound derived from benzenehexathiol, where the thiol groups are converted into sodium salts. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with various biological systems, making it a subject of interest in both medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is characterized by a benzene ring with six thiolate (-SNa) groups. This configuration provides multiple coordination sites for metal ions, enhancing its reactivity and potential applications in biochemistry and material science.

| Property | Description |

|---|---|

| Molecular Formula | C6Na6S6 |

| Molecular Weight | 306.25 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes due to its thiolate groups, which can form reactive species that damage cellular structures.

- Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific apoptotic pathways.

- Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µg/mL. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its potential as a therapeutic agent for cancer treatment .

The biological activity of this compound can be attributed to its ability to coordinate with metal ions, which influences various biochemical pathways. The thiol groups can participate in redox reactions, leading to oxidative stress in target cells.

- Metal Ion Coordination : The compound's ability to form stable complexes with transition metals may enhance its biological efficacy by facilitating electron transfer processes that are critical for inducing oxidative damage in pathogens and cancer cells alike .

Applications in Research and Medicine

This compound is being explored for various applications:

- Antimicrobial Agents : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antimicrobial therapies.

- Cancer Therapeutics : Ongoing research aims to develop formulations incorporating this compound for targeted delivery in cancer treatment.

- Electrochemical Sensors : Due to its conductive properties when coordinated with metals, it is also being investigated for use in biosensing applications.

属性

IUPAC Name |

hexasodium;benzene-1,2,3,4,5,6-hexathiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S6.6Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H;;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGWCSUJTDMETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[S-])[S-])[S-])[S-])[S-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Na6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551431 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110431-65-7 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzenehexathiolate hexabasic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。